Cas no 51827-02-2 (H-Arg(Me)-OH?flavianate)
H-Arg(Me)-OH?flavianate Chemical and Physical Properties
Names and Identifiers
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- H-Arg(Me)-OH?flavianate
- H-ARG(ME)-OH FLAVIANATE
- ARGININE(ME)-OH FLAVIANATE
- L-NMA . FLAVIANATE
- L-NMA FLAVIANATE
- L-NMMA . FLAVIANATE
- L-NMMA FLAVIANATE
- L-NMA . flavianate, L-NMMA . flavianate, Tilarginine . flavianate, Targinine . flavianate
- 51827-02-2
- (2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid
- (S)-2-amino-5-(3-methylguanidino)pentanoic acid compound with 8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid (1:1)
- N-omega-Methyl-L-arginine flavianate
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- Inchi: 1S/C10H6N2O8S.C7H16N4O2/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;1-10-7(9)11-4-2-3-5(8)6(12)13/h1-4,13H,(H,18,19,20);5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11)/t;5-/m.0/s1
- InChI Key: DTVOLGWADTWRRP-ZSCHJXSPSA-N
- SMILES: S(C1C=CC2=C(C=C(C(=C2C=1)O)[N+](=O)[O-])[N+](=O)[O-])(=O)(=O)O.OC([C@H](CCCN/C(=N/C)/N)N)=O
Computed Properties
- Exact Mass: 502.11200
- Monoisotopic Mass: 502.11181209g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 34
- Rotatable Bond Count: 7
- Complexity: 726
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 288Ų
Experimental Properties
- PSA: 285.85000
- LogP: 4.23980
H-Arg(Me)-OH?flavianate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-295938-25 mg |
Nomega-Methyl-L-arginine flavianate, |
51827-02-2 | 25mg |
¥887.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-295938A-100 mg |
Nomega-Methyl-L-arginine flavianate, |
51827-02-2 | 100MG |
¥2,708.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-295938-25mg |
Nomega-Methyl-L-arginine flavianate, |
51827-02-2 | 25mg |
¥887.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-295938A-100mg |
Nomega-Methyl-L-arginine flavianate, |
51827-02-2 | 100mg |
¥2708.00 | 2023-09-05 |
H-Arg(Me)-OH?flavianate Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on H-Arg(Me)-OH?flavianate
Introduction to H-Arg(Me)-OH?flavianate (CAS No. 51827-02-2)
H-Arg(Me)-OH?flavianate (CAS No. 51827-02-2) is a compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound, also known as Nα-methylarginine flavianate, is a derivative of the amino acid arginine and is characterized by its unique structural features and potential biological activities. The compound's structure includes a flavianate moiety, which is a key component in various natural products and synthetic compounds with diverse biological properties.
The interest in H-Arg(Me)-OH?flavianate stems from its potential applications in the development of novel therapeutic agents and its role in understanding fundamental biological processes. Recent studies have highlighted its ability to modulate enzymatic activities, interact with specific protein targets, and influence cellular signaling pathways. These properties make it a valuable tool for both academic research and industrial applications.
In terms of its chemical structure, H-Arg(Me)-OH?flavianate consists of an Nα-methylated arginine residue linked to a flavianate group. The Nα-methylation of arginine is a common post-translational modification that plays a crucial role in protein function and stability. The flavianate moiety, on the other hand, is derived from flavonoids, a class of natural compounds known for their antioxidant and anti-inflammatory properties. This combination of structural elements endows H-Arg(Me)-OH?flavianate with a unique set of chemical and biological characteristics.
The synthesis of H-Arg(Me)-OH?flavianate involves several steps, including the Nα-methylation of arginine and the subsequent coupling with the flavianate group. Various synthetic routes have been developed to optimize the yield and purity of the final product. One common approach involves the use of protected amino acids and selective deprotection strategies to ensure the formation of the desired compound. Recent advancements in synthetic chemistry have also led to more efficient and environmentally friendly methods for producing H-Arg(Me)-OH?flavianate.
In the context of biological research, H-Arg(Me)-OH?flavianate has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of nitric oxide synthase (NOS), an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. Nitric oxide is a key signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response. By modulating NOS activity, H-Arg(Me)-OH?flavianate could potentially be used to treat conditions associated with excessive NO production, such as inflammation and cardiovascular diseases.
Beyond its enzymatic inhibition properties, H-Arg(Me)-OH?flavianate has also been investigated for its effects on cellular signaling pathways. Studies have shown that it can influence the activity of protein kinases and other signaling molecules involved in cell growth, differentiation, and apoptosis. These findings suggest that H-Arg(Me)-OH?flavianate may have potential applications in cancer therapy and other diseases characterized by aberrant cellular signaling.
The pharmacological profile of H-Arg(Me)-OH?flavianate has been explored through various preclinical studies. In vitro assays have demonstrated its ability to inhibit specific enzymes and modulate cellular responses at low concentrations. Animal models have further confirmed its efficacy and safety profile, with no significant adverse effects observed at therapeutic doses. These results provide a strong foundation for advancing H-Arg(Me)-OH?flavianate into clinical trials.
In conclusion, H-Arg(Me)-OH?flavianate (CAS No. 51827-02-2) is a promising compound with a wide range of potential applications in both research and therapeutic settings. Its unique chemical structure and biological activities make it an important molecule for further investigation. As ongoing research continues to uncover new insights into its mechanisms of action and potential uses, it is likely that H-Arg(Me)-OH?flavianate will play an increasingly significant role in advancing our understanding of complex biological processes and developing innovative treatments for various diseases.
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